1-Butyl-3-ethylurea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butyl-3-ethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-3-5-6-9-7(10)8-4-2/h3-6H2,1-2H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLWAUWLGJKDMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145646 | |
| Record name | Urea, 1-butyl-3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10310-60-8 | |
| Record name | Urea, 1-butyl-3-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC28774 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-butyl-3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Pathways Involving N Butyl N Ethylurea and Analogues
Established Synthetic Routes to Asymmetrically Substituted Ureas.rsc.orgcommonorganicchemistry.com
Amine-Isocyanate Condensation Approaches.rsc.orgcommonorganicchemistry.comtandfonline.comlnu.edu.cn
The reaction between an amine and an isocyanate represents one of the most direct and widely employed methods for the synthesis of unsymmetrical ureas. commonorganicchemistry.com This approach involves the nucleophilic addition of an amine to the electrophilic carbonyl carbon of an isocyanate. For the synthesis of 1-butyl-3-ethylurea, this would typically involve the reaction of butylamine (B146782) with ethyl isocyanate or, conversely, ethylamine (B1201723) with butyl isocyanate.
The reaction is generally conducted in a suitable aprotic solvent, such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM), at room temperature. commonorganicchemistry.com A key advantage of this method is that it does not typically require a base. commonorganicchemistry.com The mechanism proceeds through a direct nucleophilic attack of the amine's lone pair of electrons on the isocyanate's carbonyl carbon, followed by proton transfer to the nitrogen atom of the isocyanate, yielding the urea (B33335) product.
Recent advancements have focused on generating the isocyanate intermediate in situ to avoid handling these often toxic and moisture-sensitive reagents. nih.govscholaris.ca One such strategy involves the Curtius rearrangement of an acyl azide, which can be generated from a carboxylic acid. commonorganicchemistry.com Another approach utilizes the Hofmann rearrangement of a primary amide. organic-chemistry.org Additionally, masked isocyanates, such as acetoacetanilides, have been developed to liberate the reactive isocyanate species under specific reaction conditions. lnu.edu.cn
Table 1: Selected Examples of Amine-Isocyanate Condensation for Unsymmetrical Urea Synthesis
| Amine | Isocyanate Precursor/Source | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Various primary amines | CO2, Mitsunobu reagents | DBU, THF | Unsymmetrical di- and trisubstituted ureas | - | acs.org |
| Arylamines | CO2, activated sulfonium (B1226848) reagents | DBU | Aryl isocyanates (trapped as ureas) | - | scholaris.ca |
| Aliphatic and aromatic azides | CO, Amines | Pd/C | Functionalized unsymmetrical ureas | - | organic-chemistry.org |
| Primary amides | Phenyliodine diacetate, NH3 source | - | N-substituted ureas | - | organic-chemistry.org |
| Boc-protected amines | 2-chloropyridine, trifluoromethanesulfonyl anhydride | - | Disubstituted and trisubstituted ureas | - | organic-chemistry.org |
Phosgene (B1210022) and Phosgene-Surrogate Based Syntheses (General Context).commonorganicchemistry.com
Historically, phosgene (COCl₂) was a primary reagent for urea synthesis. nih.govresearchgate.net The reaction of an amine with phosgene generates a carbamoyl (B1232498) chloride, which can then react with a second, different amine to produce an unsymmetrical urea. However, the extreme toxicity of phosgene gas has led to a significant shift towards the use of safer phosgene surrogates. rsc.orgtandfonline.comresearchgate.net
Triphosgene, a solid and therefore easier-to-handle compound, serves as a common substitute, as it generates phosgene in situ. commonorganicchemistry.com Other alternatives include carbonyldiimidazole (CDI), which also circumvents the need for highly toxic reagents. commonorganicchemistry.com The order of reagent addition is crucial in these syntheses to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com A variety of other phosgene substitutes have been developed, including bis(4-nitrophenyl)carbonate, di-tert-butyl dicarbonate, and 1,1'-carbonylbisbenzotriazole. rsc.orgresearchgate.net
Table 2: Common Phosgene Surrogates in Urea Synthesis
| Reagent | Description | Advantages |
|---|---|---|
| Triphosgene | Solid, generates phosgene in situ | Easier to handle than gaseous phosgene. commonorganicchemistry.com |
| Carbonyldiimidazole (CDI) | Solid reagent | Safer alternative to phosgene-related reagents. commonorganicchemistry.com |
| Di-tert-butyl dicarbonate | Liquid reagent | Safer to handle and store. rsc.orgresearchgate.net |
| Bis(4-nitrophenyl)carbonate | Solid reagent | Safer alternative to phosgene. rsc.orgresearchgate.net |
Innovative Multicomponent Reaction Strategies Incorporating Urea Moieties.rsc.org
Multicomponent reactions (MCRs) have become powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov Urea-based MCRs have gained significant traction for their efficiency and versatility. rsc.orgnih.gov
A classic example is the Biginelli reaction, which involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea to produce dihydropyrimidinones. rsc.orgmdpi.com While this traditionally produces symmetrical urea derivatives within the heterocyclic core, variations and related MCRs can be adapted for the synthesis of more complex structures incorporating unsymmetrical urea functionalities. For instance, palladium-catalyzed MCRs of aromatic aldehydes, urea/thiourea, and alkynols have been developed for the diastereoselective synthesis of spirofuran pyrimidinone compounds. rsc.org These strategies offer a high degree of molecular diversity and atom economy. nih.gov
Advancements in Sustainable Synthesis of Urea Derivatives.researchgate.netrsc.orgspringernature.com
The principles of green chemistry have increasingly influenced the development of synthetic methodologies for urea derivatives, aiming to reduce environmental impact and enhance safety. rsc.orgrsc.org
Green Solvents and Reaction Media.researchgate.netrsc.orgspringernature.com
A significant focus in sustainable synthesis is the replacement of volatile organic compounds (VOCs) with more environmentally benign solvents. organic-chemistry.org Water is an attractive green solvent due to its non-toxic and renewable nature. organic-chemistry.orgwikipedia.org "On-water" synthesis of unsymmetrical ureas from isocyanates and amines has been shown to be facile and chemoselective, often allowing for simple product isolation by filtration and recycling of the aqueous effluent. organic-chemistry.org
Reagent Selection for Reduced Environmental Impact (e.g., carbodiimide (B86325) chemistry).researchgate.netrsc.orgspringernature.com
Moving away from hazardous reagents like phosgene and isocyanates is a primary goal in the sustainable synthesis of ureas. rsc.orgresearchgate.net Carbon dioxide (CO₂), being abundant, non-toxic, and renewable, is an ideal C1 source for urea synthesis. acs.orgcas.cnbeilstein-journals.org Methods are being developed to directly carboxylate amines with CO₂ to form carbamic acids, which can then be converted to isocyanates in situ and subsequently to ureas. scholaris.caacs.org Electrocatalytic methods are also emerging for the synthesis of urea from CO₂ and various nitrogen sources under ambient conditions, representing a significant step towards a more sustainable chemical industry. springernature.commdpi.comnih.gov
Carbodiimide chemistry offers another avenue for greener urea synthesis. While carbodiimides are often known for their use in peptide coupling, they can also be synthesized from ureas through dehydration. acs.orggoogle.com Conversely, the reaction of carbodiimides with amines can be used to form guanidines, and related chemistries can be adapted for urea synthesis. nih.gov The development of catalytic methods for these transformations further enhances their sustainability profile.
Mechanistic Elucidation of Urea Formation and Transformation Reactions
The study of the mechanisms behind the formation and subsequent reactions of asymmetrically substituted ureas, such as this compound, provides critical insight into their chemical behavior. This involves analyzing the kinetics of their synthesis and the pathways of their transformations, such as nitrosation. The nature of the alkyl substituents on the urea nitrogen atoms significantly influences these reaction pathways and rates.
Kinetic Studies of Urea-Forming Reactions
The synthesis of unsymmetrical ureas like this compound can be achieved through several established methods, with the reaction between an isocyanate and an amine being a primary route. commonorganicchemistry.com For this compound, this would involve either the reaction of butyl isocyanate with ethylamine or ethyl isocyanate with butylamine. These reactions are typically straightforward, proceeding at room temperature without the need for a base. commonorganicchemistry.com
Alternative one-pot synthesis methods have been developed to generate isocyanates in situ from sources like Cbz-protected amines, which then rapidly react with other amines to form unsymmetrical ureas in high yields. nih.govresearchgate.net The Curtius rearrangement offers another pathway, where a carboxylic acid is the starting material instead of an amine. commonorganicchemistry.com
While these synthetic routes are well-documented, specific kinetic data, such as reaction rate constants and orders for the formation of this compound, are not extensively detailed in the literature. However, studies on analogous reactions, such as the reaction of primary alkyl bromides with urea, have been shown to follow second-order kinetics. njit.edu It is reasonable to infer that the formation from an isocyanate and an amine would also follow a predictable kinetic model, largely dependent on reactant concentrations, solvent, and temperature. The rate is also influenced by the physical properties and solubility of the reagents. organic-chemistry.org
Investigation of Post-Synthetic Reactivity (e.g., nitrosation kinetics)
The post-synthetic reactivity of alkylureas is a significant area of study, particularly the kinetics of N-nitrosation. This reaction typically occurs under acidic conditions in the presence of a nitrosating agent, such as nitrous acid (formed from nitrite (B80452) salts), to produce N-nitrosoureas. libretexts.orgwikipedia.org
Rate = k [Alkylurea] [HNO₂] [H⁺]
This third-order relationship indicates a complex mechanism involving protonation steps prior to the rate-determining step. oup.com The mechanism is understood to proceed via the formation of a nitrosonium ion (NO⁺) electrophile in acidic conditions, which is then attacked by the nucleophilic nitrogen of the urea. libretexts.orgwikipedia.org
Crucially, the rate-limiting step in the nitrosation of many N-alkylureas has been identified as the slow transfer of a proton from the intermediate protonated N-alkyl-N-nitrosourea to the solvent or another base. rsc.orgresearchgate.net This is supported by observations of primary solvent isotope effects and general base catalysis in the nitrosation of related compounds like N,N'-dimethylurea. rsc.org
Supramolecular Chemistry and Rational Design of Urea Based Materials
Integration of Urea (B33335) Moieties in Functional Materials
Role of Substituted Ureas in Polymer Chemistry and Design
Substituted ureas are widely recognized for their capacity to act as supramolecular monomers, forming extended hydrogen-bonded networks that mimic covalent polymers. This self-assembly behavior allows for the creation of "supramolecular polymers" in solution, which can exhibit properties such as viscosity and responsiveness. The strength and directionality of the hydrogen bonds between urea moieties (N-H···O=C) are key to their assembly.
While direct extensive literature on 1-Butyl-3-ethylurea as a primary component in large-scale polymer synthesis is limited, the principles governing N,N'-disubstituted ureas are applicable. These compounds can influence polymer properties when incorporated as additives or as co-monomers. The alkyl chains, such as the butyl and ethyl groups, contribute to the solubility of the urea derivative in organic media, which is crucial for processing and integration into polymer matrices. Research on N,N'-disubstituted ureas, in general, indicates that branched alkyl groups can lead to highly soluble compounds that form linear supramolecular polymers in solvents like heptane, particularly when the branching is not excessively bulky capes.gov.brnih.gov. The presence of both a butyl and an ethyl group on this compound suggests a balance between solubility and the potential for ordered aggregation through hydrogen bonding.
The urea functionality itself can be a critical component in the design of functional polymers, contributing to the material's thermal stability, mechanical strength, and specific binding capabilities, for instance, in the development of molecularly imprinted polymers (MIPs) where urea derivatives serve as functional monomers for anion recognition acs.org.
Contribution to Ordered Structures in Solid-State Materials
The inherent hydrogen-bonding ability of the urea group is a powerful tool for directing the self-assembly of molecules into ordered structures in the solid state. N,N'-disubstituted ureas are known to form various supramolecular architectures, including tapes, sheets, and helical structures, driven by the formation of robust hydrogen bond networks between the N-H donors and the C=O acceptor nih.gov.
The rational design of solid-state materials often leverages these predictable hydrogen-bonding patterns. For example, the ability of urea derivatives to form ordered structures is fundamental to the development of materials with specific optical, electronic, or mechanical properties. The precise nature of the substituents on the urea nitrogen atoms, such as the butyl and ethyl groups in this compound, allows for fine-tuning of these solid-state arrangements and, consequently, the material's performance.
Role in Catalysis and Advanced Reaction Media
Urea (B33335) Derivatives as Organocatalysts and Activators
No studies were identified that specifically investigate or report the use of 1-Butyl-3-ethylurea as an organocatalyst or an activator in chemical reactions. While the broader class of urea derivatives is known to participate in organocatalysis, information on this specific compound is absent.
Ligand Chemistry of Substituted Ureas in Coordination Complexes
There is no available literature on the synthesis, characterization, or investigation of metal complexes involving this compound as a ligand. Consequently, no data exists for the following subsections:
Urea Functionalized Ionic Liquids as Advanced Reaction Media
No research was found detailing the synthesis or application of ionic liquids functionalized with this compound. Therefore, there is no information on their use in enhancing selectivity and reactivity in chemical transformations, including CO2 reduction or capture, as specified in the following subsection:
Enhanced Selectivity and Reactivity in Chemical Transformations (e.g., CO2 reduction, CO2 capture)
The Role of this compound in Urea-Modified Ionic Liquids: An Area Ripe for Exploration
The modification of ionic liquids with urea and its derivatives is a promising strategy to tailor their properties for specific applications, including catalysis and advanced separations. The introduction of the urea functional group can impart unique solvent characteristics and influence interfacial behavior due to its ability to form strong hydrogen bonds and participate in various non-covalent interactions.
In the context of catalysis, urea-functionalized ionic liquids have been investigated for their potential to act as organocatalysts or to enhance the activity and selectivity of dissolved catalysts. The hydrogen-bonding capabilities of the urea group can play a crucial role in activating substrates and stabilizing transition states. Furthermore, the presence of urea moieties can alter the solvation environment within the ionic liquid, thereby influencing reaction kinetics and product distribution.
Interfacial phenomena are critical in multiphase catalytic systems, and the addition of urea derivatives to ionic liquids can significantly impact properties such as surface tension and interfacial tension. These modifications can affect mass transfer rates and the stability of emulsions, which are important considerations in many catalytic processes.
Given the lack of specific research on this compound in this context, the following table of compounds lists the key chemical entities that would be central to such an investigation.
Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of 1 Butyl 3 Ethylurea
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the connectivity of atoms, the chemical environment of nuclei, and even insights into molecular dynamics and intermolecular interactions.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the structure of 1-Butyl-3-ethylurea. The ¹H NMR spectrum would reveal distinct signals for the protons in the ethyl and butyl groups, as well as the amide protons of the urea (B33335) moiety. The chemical shifts, multiplicities (splitting patterns), and integration of these signals provide direct evidence for the presence and arrangement of these functional groups. Similarly, ¹³C NMR spectroscopy would identify unique signals for each carbon atom, including the carbonyl carbon of the urea group and the various methylene (B1212753) and methyl carbons of the alkyl chains.
The expected spectral data for this compound, based on its structure and general chemical principles, is summarized below:
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Expected Coupling Constant (Hz) | Assignment |
| Ethyl CH₃ | 0.9 - 1.0 | triplet | ~7 | Methyl group of the ethyl substituent |
| Ethyl CH₂-N | 2.8 - 3.2 | quartet | ~7 | Methylene group adjacent to the nitrogen atom |
| Butyl CH₂-N | 2.8 - 3.2 | triplet | ~7 | Methylene group adjacent to the nitrogen atom |
| Butyl CH₂ (β) | 1.2 - 1.6 | multiplet | - | Second methylene group from the nitrogen |
| Butyl CH₂ (γ) | 1.2 - 1.6 | multiplet | - | Third methylene group from the nitrogen |
| Butyl CH₃ | 0.9 - 1.0 | triplet | ~7 | Terminal methyl group of the butyl substituent |
| NH (Urea) | 4.0 - 7.0 (variable) | broad singlet | - | Amide protons, highly dependent on solvent/H-bonding |
Note: Chemical shifts are approximate and can vary based on solvent and temperature. sigmaaldrich.comillinois.educarlroth.compdx.edu
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (ppm) | Assignment |
| Ethyl CH₃ | 10 - 15 | Methyl carbon of the ethyl substituent |
| Ethyl CH₂-N | 35 - 45 | Methylene carbon adjacent to nitrogen |
| Butyl CH₂-N | 35 - 45 | Methylene carbon adjacent to nitrogen |
| Butyl CH₂ (β, γ) | 20 - 30 | Internal methylene carbons of the butyl chain |
| Butyl CH₃ | 10 - 15 | Terminal methyl carbon of the butyl substituent |
| Carbonyl C=O | 155 - 165 | Urea carbonyl carbon |
Note: Chemical shifts are approximate. oregonstate.eduwisc.edu
Two-dimensional (2D) NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for confirming atom connectivity and assigning complex spectra. COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would help confirm the connectivity within the ethyl and butyl chains, and potentially long-range couplings to the NH protons. HSQC experiments correlate directly bonded protons and carbons, aiding in the assignment of specific proton signals to their corresponding carbon atoms emerypharma.comnih.govresearchgate.netmdpi.com. For a molecule like this compound, these techniques would definitively link the observed proton signals to the carbon framework, confirming the presence and extent of both alkyl chains and the urea core.
NMR relaxometry and variable-temperature NMR studies can provide insights into molecular dynamics, such as bond rotations or conformational changes, and the nature of intermolecular interactions cost.eursc.orgnih.gov. For this compound, NMR could be used to study the flexibility of the butyl and ethyl chains, or to investigate hydrogen bonding interactions involving the urea NH groups and the carbonyl oxygen, particularly in different solvent environments. Changes in chemical shifts or relaxation times with temperature can reveal information about these dynamic processes and interactions.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (beyond basic identification)
Mass spectrometry (MS) is vital for determining the molecular weight and providing structural information through fragmentation analysis. Electron ionization (EI) or electrospray ionization (ESI) can generate a molecular ion, confirming the molecular formula of this compound. The predicted molecular ion [M]⁺ is approximately 144.13 Da uni.lu.
More advanced MS techniques, such as tandem mass spectrometry (MS/MS), can induce fragmentation of selected ions to reveal characteristic fragment ions. For this compound, common fragmentation pathways would likely involve the cleavage of C-N bonds and C-C bonds within the alkyl chains. Plausible fragmentation patterns include:
Table 3: Predicted Mass Spectrometry Fragmentation Patterns for this compound
| Fragment Ion | m/z (approximate) | Description of Fragmentation |
| Molecular Ion [M]⁺ | 144.13 | Parent ion of this compound |
| [M+H]⁺ | 145.13 | Protonated molecular ion |
| Loss of Butyl | 87 | Cleavage of the butyl chain (C₄H₉•) from the urea core |
| Loss of Ethyl | 115 | Cleavage of the ethyl chain (C₂H₅•) from the urea core |
| Fragment C₂H₅NHCO⁺ | 73 | Cleavage of the butyl chain and loss of a fragment from the urea |
| Fragment C₄H₉NHCO⁺ | 101 | Cleavage of the ethyl chain and loss of a fragment from the urea |
| Urea Fragment | 60 | Related to the basic urea structure (e.g., [NH₂CONH₂]⁺ or fragments) |
Note: Fragmentation patterns are predicted based on general principles of urea and alkyl chain fragmentation. asianpubs.orgmsu.edugatech.edulibretexts.org
These fragmentation patterns serve as a molecular fingerprint, aiding in structural confirmation and differentiating this compound from isomers or related compounds.
Spectroscopic Probes for Mechanistic Studies (e.g., UV-Vis for kinetic monitoring, IR for functional group changes)
Spectroscopic techniques can also be employed to monitor chemical reactions involving this compound, providing insights into reaction kinetics and mechanisms.
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies utexas.edumaricopa.edulibretexts.orglibretexts.org. For this compound, key absorption bands would be expected for:
N-H stretching vibrations, typically observed in the range of 3300-3500 cm⁻¹.
Aliphatic C-H stretching vibrations from the ethyl and butyl groups, usually found between 2850-2960 cm⁻¹.
The carbonyl (C=O) stretching vibration of the urea group, which typically appears in the region of 1630-1680 cm⁻¹, often at lower wavenumbers than typical ketone carbonyls due to resonance.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Absorption (cm⁻¹) | Band Type |
| N-H Stretch | 3300 - 3500 | Medium/Strong |
| C-H Stretch | 2850 - 2960 | Strong |
| C=O Stretch | 1630 - 1680 | Strong |
Note: Bands are indicative and depend on the physical state and hydrogen bonding. utexas.edumaricopa.edulibretexts.orglibretexts.org
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for compounds that absorb light in the ultraviolet and visible regions, often due to conjugated pi systems or specific chromophores ntnu.nothermofisher.comionike.com. Simple urea derivatives like this compound, lacking extensive conjugation, typically exhibit weak absorption in the far UV region. However, if this compound is involved in a reaction that produces a chromophoric species, or if it is modified to include a chromophore, UV-Vis spectroscopy can be a powerful tool for monitoring reaction kinetics by tracking the change in absorbance over time, as described by Beer's Law thermofisher.com.
Compound Index
this compound
Chromatographic Techniques for Reaction Monitoring and Purity Assessment
Chromatographic techniques are indispensable tools for chemists involved in the synthesis and quality control of chemical compounds. For this compound, these methods are crucial for tracking the progress of its synthesis reactions, identifying and quantifying impurities, and ultimately ensuring the purity and integrity of the final product.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful separation technique widely used for the analysis of volatile and semi-volatile organic compounds. Substituted urea compounds, including derivatives like this compound, are generally amenable to GC analysis due to their moderate volatility and the presence of nitrogen atoms, which can be detected by specific detectors.
Purity Assessment: GC can effectively separate this compound from starting materials, byproducts, and other potential impurities generated during synthesis. By employing a suitable stationary phase and temperature program, compounds with different boiling points and polarities can be resolved. Detection using a Flame Ionization Detector (FID) or a Nitrogen-Specific Detector (e.g., Thermionic Specific Detector - TSD) can provide quantitative data on the purity of the sample. The presence of chlorine atoms, as noted in general for substituted ureas, can also allow for detection with an Electron Capture Detector (ECD) if relevant impurities are halogenated.
Reaction Monitoring: During the synthesis of this compound, GC can be utilized to monitor the consumption of reactants and the formation of the product over time. By taking aliquots from the reaction mixture at different time points and analyzing them via GC, chemists can determine the reaction kinetics, identify the optimal reaction time, and detect the formation of any undesirable side products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely applicable technique for the analysis of a broad range of organic compounds, including those that may not be sufficiently volatile for GC. For this compound, HPLC offers significant advantages in terms of sensitivity, resolution, and applicability to less volatile or thermally labile impurities.
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is a common mode for analyzing substituted ureas. This technique typically employs a non-polar stationary phase, such as silica (B1680970) bonded with C8 or C18 alkyl chains, and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of analytes between the stationary and mobile phases, driven by hydrophobic interactions.
Studies on the separation of urea herbicides (a related class of compounds) have demonstrated the effectiveness of RP-HPLC using columns like the Accucore RP-MS, which utilizes core-enhanced technology for fast and high-efficiency separations. These methods often employ gradients of water and acetonitrile, with UV detection at wavelengths around 240 nm, providing excellent retention time reproducibility and good resolution of analytes. Such parameters are indicative of the potential for effective purity assessment of this compound.
Challenges such as co-elution can occur, particularly if impurities have similar hydrophobic properties to this compound. In such cases, alternative HPLC modes, like ion-exclusion chromatography, have been explored for the analysis of urea itself in aqueous samples, offering improved separation by considering molecular size and electric charge alongside polarity.
Reaction Monitoring: HPLC is highly suitable for monitoring the progress of synthetic reactions involving this compound. By analyzing reaction aliquots, the disappearance of starting materials and the appearance and build-up of the this compound product can be quantitatively tracked. This allows for precise determination of reaction completion, identification of intermediate species, and assessment of byproduct formation, contributing to process optimization and yield maximization.
Compound List:
this compound
Emerging Research Frontiers and Future Directions in 1 Butyl 3 Ethylurea Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of unsymmetrical ureas, including compounds like 1-Butyl-3-ethylurea, is an active area of research aimed at developing more efficient, selective, and sustainable methodologies. Traditional routes often involve phosgene (B1210022) or its equivalents, which pose significant safety and environmental concerns. Modern approaches focus on greener alternatives and improved control over regioselectivity.
Several promising strategies are being explored for the synthesis of unsymmetrical ureas, which could be adapted for this compound:
"On-Water" Reactions: The reaction of isocyanates with amines in water offers a sustainable and chemoselective pathway. This method leverages the physical properties of reagents in water to control reaction rates and selectivity, simplifying product isolation and avoiding volatile organic compounds (VOCs) organic-chemistry.org.
CO₂ Utilization: Direct synthesis of urea (B33335) derivatives from carbon dioxide (CO₂) and amines is a highly desirable route for CO₂ valorization. Metal-free methods utilizing CO₂ as a C1 building block at atmospheric pressure and room temperature have been reported nih.gov.
Catalytic Carbonylation: Transition metal-catalyzed carbonylation of azides with amines under CO atmosphere provides functionalized unsymmetrical ureas with nitrogen gas as the sole byproduct organic-chemistry.org. Palladium-catalyzed methods, for instance, offer efficient routes organic-chemistry.org.
Metal-Free Coupling Reactions: The use of hypervalent iodine reagents, such as PhI(OAc)₂, enables metal-free synthesis of unsymmetrical ureas through the coupling of amides and amines. This approach circumvents the need for metal catalysts and harsh conditions, demonstrating broad substrate scope and potential for late-stage functionalization mdpi.com.
Dehydrogenative Coupling: Catalytic dehydrogenative coupling of amines and methanol (B129727) using earth-abundant metal catalysts like manganese offers a route to (poly)ureas using less toxic reagents, with H₂ gas as the byproduct acs.org.
Table 7.1.1: Representative Synthetic Methods for Unsymmetrical Ureas
| Method | Key Reagents/Catalysts | Conditions | Typical Yields | Selectivity Notes | Reference |
| "On-Water" Reaction | (Thio)isocyanates, Amines | Water as solvent | Good to excellent | Chemoselective | organic-chemistry.org |
| CO₂ Utilization (Metal-Free) | Amines, CO₂ | Atmospheric pressure, Room temperature | Varies | Synthesis of symmetric and dissymmetric ureas | nih.gov |
| Pd/C-Catalyzed Carbonylation | Azides, Amines, CO | CO atmosphere | High | N₂ as byproduct | organic-chemistry.org |
| PhI(OAc)₂ Mediated Amide-Amine Coupling | Amides, Amines, PhI(OAc)₂ | Mild conditions, Metal-free | High | Avoids metal catalysts, broad scope | mdpi.com |
| Dehydrogenative Coupling of Amines & Methanol | Amines, Methanol, Mn-based pincer catalyst | H₂ gas byproduct, Atom-economic | Moderate to quantitative | Synthesis of symmetrical and unsymmetrical urea derivatives and polyureas | acs.org |
| Phenyl Chloroformate Method | Amines, Phenyl chloroformate, Triethylamine | One-pot, THF solvent | High | Phosgene substitute, avoids symmetrical urea formation by controlled addition | tandfonline.com |
Future research could focus on optimizing these methods for the specific synthesis of this compound, potentially achieving higher yields and purities while minimizing byproducts. Exploring biocatalytic routes or flow chemistry approaches could further enhance efficiency and sustainability.
Advancements in Predictive Computational Modeling for Urea Systems
Computational chemistry plays a crucial role in understanding the properties, reactivity, and interactions of urea derivatives. Advanced modeling techniques allow for the prediction of molecular behavior, aiding in the design of new compounds with tailored functionalities.
Density Functional Theory (DFT): DFT calculations are widely used to study the electronic structure, conformational preferences, and reaction mechanisms of urea systems nih.gov. For this compound, DFT could predict its stability, preferred conformations, and the electronic effects of the butyl and ethyl substituents on the urea core.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Dynamics (MD): These methods are employed to correlate chemical structure with biological activity or material properties. For instance, QSAR models have been developed for urea derivatives as enzyme inhibitors bohrium.com. MD simulations can provide insights into molecular interactions, such as binding affinities or self-assembly processes, which are relevant for understanding how this compound might behave in complex systems.
Predictive Modeling of Thermal Decomposition: Theoretical studies using electronic structure calculations and reaction rate theories can predict the thermal decomposition pathways of urea derivatives, identifying key intermediates and reaction kinetics acs.org. This is valuable for understanding the stability and degradation mechanisms of such compounds.
Table 7.2.1: Computational Modeling Approaches for Urea Derivatives
| Computational Technique | Application Area in Urea Chemistry | Potential Relevance to this compound | Reference |
| Density Functional Theory (DFT) | Electronic structure, Conformation, Reaction mechanisms, Spectra | Predicting electronic properties, hydrogen bonding strengths, and reaction pathways for this compound. | nih.gov, acs.org |
| QSAR | Predicting biological activity, Drug design | Designing this compound analogs with targeted pharmacological properties. | bohrium.com |
| Molecular Dynamics (MD) | Molecular interactions, Self-assembly, Binding affinities | Simulating the behavior of this compound in solution, its interactions with other molecules or surfaces. | bohrium.com |
| Reaction Rate Theory | Predicting thermal decomposition kinetics, Stability analysis | Understanding the thermal stability and degradation products of this compound. | acs.org |
Future research directions include applying these advanced computational tools to systematically explore the chemical space around this compound, predicting its potential applications and guiding experimental synthesis and characterization.
Exploration of this compound in Novel Supramolecular and Polymeric Architectures
The urea moiety is an excellent synthon for supramolecular chemistry due to its robust hydrogen-bonding capabilities, acting as both a hydrogen bond donor (N-H) and acceptor (C=O) nih.govresearchgate.net. This allows urea derivatives to self-assemble into various ordered structures, including capsules, polymers, and gels.
Supramolecular Polymers: Bis-urea compounds, in particular, have shown a high degree of cooperativity in forming supramolecular polymers acs.orgrsc.org. The two urea groups within a single molecule can associate synergistically, and the formation of short oligomers can trigger the assembly of longer chains. While this compound is a mono-urea, it could potentially be incorporated into larger supramolecular architectures or act as a monomer in specific polymerization schemes, perhaps in conjunction with other complementary hydrogen-bonding motifs. The alkyl chains (butyl and ethyl) can influence solubility and the packing arrangements within these assemblies.
Supramolecular Gels and Capsules: Urea derivatives can form supramolecular gels through extensive hydrogen-bonding networks nih.govresearchgate.net. They can also form discrete supramolecular capsules via intermolecular hydrogen bonds nih.govresearchgate.net. The specific nature of the substituents on the urea nitrogen atoms, such as the butyl and ethyl groups in this compound, would dictate the solubility, gelation properties, and the dimensions and stability of any formed capsules.
Future research could explore the self-assembly behavior of this compound, either alone or in combination with other molecules, to create novel supramolecular materials with tunable properties. Investigating its potential to form ordered structures in solution or solid state, and evaluating these for applications in areas like sensing or controlled release, would be valuable.
Expanding Catalytic Applications of Urea Derivatives and Hybrid Systems
Urea derivatives are increasingly recognized for their potential in catalysis, either as organocatalysts themselves or as ligands in metal-based catalytic systems. Their ability to engage in hydrogen bonding allows them to activate substrates or stabilize transition states.
Organocatalysis: The ureido group can act as a hydrogen bond donor to activate electrophiles or stabilize anionic intermediates. This has led to the development of urea-based organocatalysts for various reactions, including asymmetric synthesis nih.gov.
Metal-Organic Frameworks (MOFs) as Catalysts: Urea-functionalized MOFs have been synthesized and evaluated as heterogeneous organocatalysts for reactions like the methanolysis of epoxides rsc.org. The MOF structure provides a stable scaffold, while the urea groups offer catalytic sites. This compound could potentially be modified to serve as a linker in MOFs designed for specific catalytic applications.
Hydrogenation Catalysis: Urea derivatives have been investigated in catalytic hydrogenation processes. For example, ruthenium and iridium pincer complexes have been used for the hydrogenation of urea derivatives to amines and methanol researchgate.net. Research is ongoing to develop more selective catalysts for the hydrogenation of various urea structures.
Table 7.4.1: Catalytic Applications of Urea Derivatives
| Catalyst Type/System | Urea Derivative Role | Catalyzed Reaction Type | Key Features | Reference |
| Urea-based Organocatalysts | Hydrogen bond donor | Substrate activation, stabilization of intermediates | Enables asymmetric transformations, substrate recognition | nih.gov |
| Urea-functionalized MOFs | Ligand/Functional group within framework | Methanolysis of epoxides, other organic transformations | Heterogeneous catalysis, catalyst recycling, tunable pore environment | rsc.org |
| Metal Pincer Complexes (Ru, Ir) | Substrate for hydrogenation | Hydrogenation of urea derivatives to amines and methanol | Efficient conversion, potential for CO₂ valorization | researchgate.net |
| Manganese-Catalyzed Dehydrogenative Coupling | Reactants (amines) and forming urea products | Synthesis of urea derivatives and polyureas from amines and methanol | Atom-economic, H₂ byproduct, uses less toxic reagents | acs.org |
Future research could explore the synthesis of specific catalysts or ligands incorporating the this compound moiety. Its unsymmetrical nature might offer unique steric and electronic properties when used in chiral catalytic systems or as part of hybrid catalytic materials.
Interdisciplinary Research at the Interface of Synthetic Chemistry, Materials Science, and Theoretical Chemistry
The study of urea derivatives, including potential future explorations of this compound, inherently spans multiple scientific disciplines. This interdisciplinary approach is crucial for comprehensive understanding and innovation.
Synthetic Chemistry: Focuses on developing efficient and selective routes to synthesize this compound and its derivatives, as discussed in Section 7.1.
Materials Science: Investigates the self-assembly properties of urea compounds to create novel supramolecular polymers, gels, or functional materials for applications in areas such as drug delivery, sensing, or advanced coatings nih.govresearchgate.netacs.orgrsc.org.
Theoretical Chemistry: Employs computational methods (DFT, MD, QSAR) to predict molecular properties, reaction mechanisms, and structure-property relationships, guiding experimental efforts nih.govbohrium.comacs.org.
Catalysis: Explores the use of urea derivatives as catalysts or components of catalytic systems, bridging organic chemistry with inorganic and materials science acs.orgrsc.orgresearchgate.net.
An example of this interdisciplinary synergy is seen in the development of supramolecular organocatalysis, which combines elements of organic chemistry, supramolecular chemistry, and biochemistry rsc.org. Future research on this compound could benefit from such integrated approaches, where insights from theoretical modeling inform synthetic strategies, which in turn are evaluated for their material properties or catalytic activity. Collaborations between synthetic chemists, material scientists, and computational theorists will be key to unlocking the full potential of this and similar urea derivatives.
Compound List
this compound
Urea
1,1-Dibutyl-3-ethylurea
1-tert-Butyl-3-ethylurea
1-[3-(Dimethylamino)propyl]-3-ethylurea
1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC)
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 1-Butyl-3-ethylurea, and how can purity be optimized during preparation?
- Methodological Answer : Synthesis typically involves the reaction of butylamine with ethyl isocyanate under anhydrous conditions. Solvent selection (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–5°C) are critical to minimize side reactions like hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol can achieve >95% purity. Analytical techniques such as HPLC and ¹H/¹³C NMR should confirm structural integrity and purity .
Q. How can researchers characterize the thermodynamic stability of this compound under varying conditions?
- Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess decomposition temperatures and enthalpy changes. For example, related ureas exhibit ΔrH° values ranging from −120 to −150 kJ/mol for hydrolysis, as determined by calorimetry . Solvent stability studies (e.g., in DMSO or aqueous buffers) should be conducted at 25–60°C, with periodic HPLC monitoring to detect degradation products.
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : ¹H and ¹³C NMR are primary tools, with characteristic urea carbonyl signals near 160 ppm in ¹³C NMR. IR spectroscopy identifies N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1640 cm⁻¹). Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ = 173.2 g/mol) .
Advanced Research Questions
Q. How can contradictory data in biological activity assays for this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent interference). Researchers should:
- Standardize protocols using controls (e.g., DMSO vehicle).
- Validate results across multiple assays (e.g., cytotoxicity via MTT and ATP-based luminescence).
- Perform dose-response curves (0.1–100 µM) to identify non-specific effects.
- Cross-reference with structurally similar ureas, such as 1-Butyl-3-phenylurea, which showed dose-dependent inhibition in kinase assays .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound as an intermediate?
- Methodological Answer : Use Design of Experiments (DoE) to screen variables (e.g., catalyst loading, solvent polarity). For example, coupling reactions with sulfonyl chlorides may require Pd catalysts (1–5 mol%) in toluene at 80°C. Real-time monitoring via FT-IR or inline NMR can identify bottlenecks (e.g., incomplete urea formation). Scalability studies should address solvent recovery and catalyst recycling .
Q. How does the electronic structure of this compound influence its reactivity in organocatalytic applications?
- Methodological Answer : Computational methods (DFT at B3LYP/6-311+G(d,p)) predict charge distribution and H-bonding capacity. For instance, the urea carbonyl acts as a hydrogen-bond acceptor, enhancing catalytic activity in asymmetric aldol reactions. Experimental validation via kinetic studies (e.g., rate constants in THF vs. ionic liquids) can correlate electronic effects with reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
